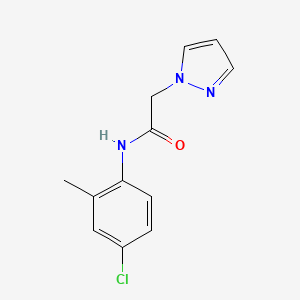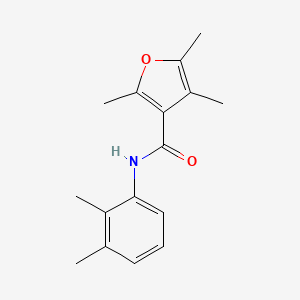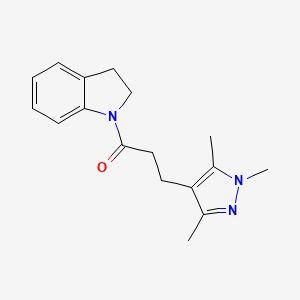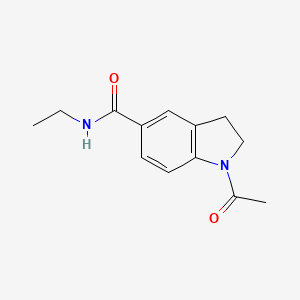
N-(4-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide, commonly known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAA belongs to the class of pyrazole derivatives and has been studied extensively for its various biological and pharmacological properties.
Wirkmechanismus
The exact mechanism of action of CPAA is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators. CPAA has also been shown to modulate the activity of various neurotransmitters, including GABA and glutamate, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
CPAA has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, leading to a reduction in inflammation. Additionally, CPAA has been shown to modulate the activity of various neurotransmitters, leading to its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CPAA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to possess various pharmacological properties, making it a potential candidate for the development of new drugs. However, CPAA also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on CPAA. One area of interest is the development of new drugs based on CPAA, particularly for the treatment of inflammatory conditions and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of CPAA and its potential toxicity. Finally, the potential use of CPAA in combination with other drugs for the treatment of various conditions should also be explored.
Synthesemethoden
The synthesis of CPAA involves the reaction of 4-chloro-2-methylphenyl hydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The resulting product is then treated with acetic anhydride to obtain the final product, CPAA.
Wissenschaftliche Forschungsanwendungen
CPAA has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions. Additionally, CPAA has been shown to possess anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-9-7-10(13)3-4-11(9)15-12(17)8-16-6-2-5-14-16/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCINXBZCZIOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)









![3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7473092.png)
![[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)
